molecular formula C4H3Cl3O3 B14226752 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one CAS No. 827300-10-7

4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14226752
CAS No.: 827300-10-7
M. Wt: 205.42 g/mol
InChI Key: OXEPJKMWLZDMRR-UHFFFAOYSA-N
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Description

4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H3Cl3O3. It is a member of the dioxolanone family, characterized by a dioxolane ring with various substituents. This compound is notable for its unique structure, which includes three chlorine atoms and a methyl group attached to the dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one typically involves the chlorination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dioxolanones, reduced derivatives, and oxidized compounds with additional functional groups .

Scientific Research Applications

4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The chlorine atoms and the dioxolane ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
  • 4,5-Dimethyl-1,3-dioxol-2-one
  • 1,3-Dioxolan-2-one

Uniqueness

Compared to similar compounds, it offers distinct properties that make it valuable for specific industrial and research purposes .

Properties

CAS No.

827300-10-7

Molecular Formula

C4H3Cl3O3

Molecular Weight

205.42 g/mol

IUPAC Name

4,4,5-trichloro-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H3Cl3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3

InChI Key

OXEPJKMWLZDMRR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)O1)(Cl)Cl)Cl

Origin of Product

United States

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